2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
- 2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylic acid
Uniqueness
2-(2-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a morpholine-substituted pyridine makes it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O2/c1-13-14(15-4-2-3-7-19(15)12-20)5-6-16(17-13)18-8-10-21-11-9-18/h5-6,12,15H,2-4,7-11H2,1H3 |
InChI Key |
KDSVNFJBCSWCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C=O |
Origin of Product |
United States |
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